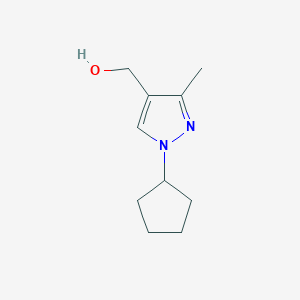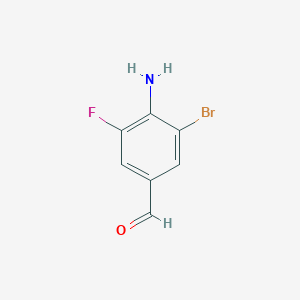
4-Amino-3-bromo-5-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-bromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H5BrFNO It is a substituted benzaldehyde, characterized by the presence of amino, bromo, and fluoro groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-fluorobenzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 4-amino-3-fluorobenzaldehyde, followed by further functional group transformations to introduce the desired substituents. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the bromination and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-bromo-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4-Amino-3-bromo-5-fluorobenzoic acid.
Reduction: Formation of 4-Amino-3-bromo-5-fluorobenzyl alcohol.
Coupling: Formation of biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
4-Amino-3-bromo-5-fluorobenzaldehyde is used in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-Amino-3-bromo-5-fluorobenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-3-bromo-5-chlorobenzaldehyde
- 4-Amino-3-bromo-5-iodobenzaldehyde
- 4-Amino-3-bromo-5-methylbenzaldehyde
Uniqueness
4-Amino-3-bromo-5-fluorobenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
1379586-00-1 |
|---|---|
Formule moléculaire |
C7H5BrFNO |
Poids moléculaire |
218.02 g/mol |
Nom IUPAC |
4-amino-3-bromo-5-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 |
Clé InChI |
HHAOUSFWMSPBAB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)N)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)


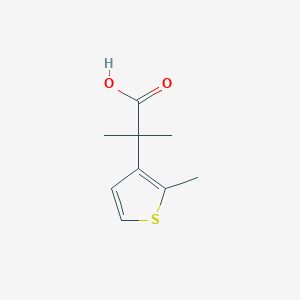

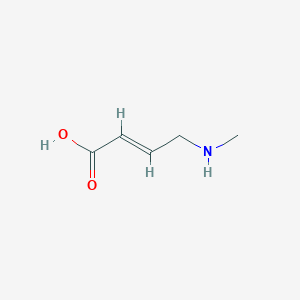
![Methyl[1-(pyrimidin-2-yl)ethyl]amine](/img/structure/B13077137.png)
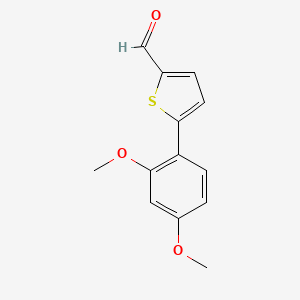
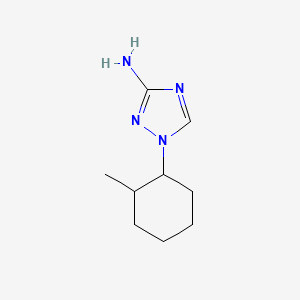
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)
